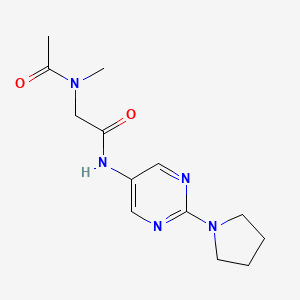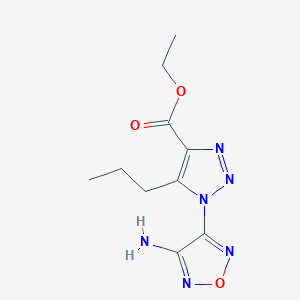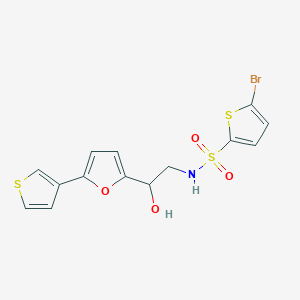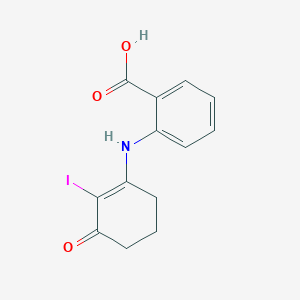
N-methyl-N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would give the molecule a certain degree of rigidity, while the amide group could participate in hydrogen bonding, affecting the molecule’s behavior in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings in this compound could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Research has demonstrated the synthesis of pyrimidinones and oxazinones derivatives showing significant antimicrobial and antifungal activities. This includes the development of compounds with potential as new antimicrobial agents comparable to streptomycin and fusidic acid, suggesting their applicability in treating bacterial and fungal infections (Hossan et al., 2012).
Cancer Research and Antitumor Agents
- The synthesis of 5-deaza analogues of aminopterin and folic acid has been explored, with compounds showing significant anticancer activity in vitro and in vivo. These findings indicate the potential of such derivatives in developing new antitumor therapies (Su et al., 1986).
- Further studies have focused on the design and synthesis of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, aiming at potential antitumor agents. These studies underline the importance of structural modifications for enhancing antitumor activities and offer insights into the development of novel cancer treatments (Gangjee et al., 2003).
Anti-inflammatory Applications
- Synthesis and evaluation of pyrimidinones and oxazinones derivatives as anti-inflammatory agents have been reported. These compounds, derived from citrazinic acid, have shown good anti-inflammatory activity comparable to Prednisolone, highlighting their potential use in developing new anti-inflammatory drugs (Amr et al., 2007).
Insecticidal Properties
- Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research provides a basis for the development of new agrochemicals aimed at pest control, showcasing the diverse applications of these chemical structures (Fadda et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[acetyl(methyl)amino]-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-10(19)17(2)9-12(20)16-11-7-14-13(15-8-11)18-5-3-4-6-18/h7-8H,3-6,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIZWZWLUOODPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2912279.png)
![8-(2,4-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2912280.png)
![N-methyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2912281.png)


![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)




![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)

![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)